3-(pyrrolidin-2-yl)-1H-indole
Description
Contextual Significance of Indole (B1671886) and Pyrrolidine (B122466) Scaffolds in Medicinal Chemistry
Indole, a bicyclic structure composed of a benzene (B151609) ring fused to a pyrrole (B145914) ring, is a prevalent scaffold in numerous biologically active compounds. jetir.org It is a key component in a variety of natural products and synthetic drugs, demonstrating a wide range of pharmacological activities including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. jetir.orgopenmedicinalchemistryjournal.com The indole nucleus can mimic the structure of many proteins, making it a valuable pharmacophore in drug design. jetir.org
Similarly, the pyrrolidine ring, a five-membered saturated nitrogen-containing heterocycle, is a crucial building block in medicinal chemistry. nih.gov Its non-planar, three-dimensional structure allows for the exploration of pharmacophore space and contributes to the stereochemistry of a molecule. nih.gov Pyrrolidine derivatives are known to possess diverse biological activities and can improve the pharmacokinetic properties of drug candidates.
The fusion of these two significant scaffolds in 3-(pyrrolidin-2-yl)-1H-indole creates a molecule with the potential for unique and potent biological effects, driving research into its properties and applications.
Rationale for Investigating this compound
The investigation into this compound and its derivatives is propelled by the promising biological activities exhibited by compounds containing this framework. acs.org Research has indicated its potential in several therapeutic areas. For instance, derivatives of this compound have been explored as serotonin (B10506) receptor modulators, which are implicated in mood regulation and cognitive functions. Specifically, some derivatives have shown potent activity at 5-HT6 receptors, suggesting potential applications in treating conditions like schizophrenia and depression.
Furthermore, the structural motif of this compound is found in natural products with diverse medicinal properties, including anticancer and immunosuppressive activities. acs.org For example, Azacyclo-indole, derived from the flowers of Juglans regia, exhibits anticancer activity. acs.org The broad biological potential of this scaffold motivates the synthesis and evaluation of new derivatives with varied substitution patterns. acs.org
Research Objectives and Scope for this compound
The primary objectives of research on this compound are to synthesize and characterize new derivatives, to evaluate their biological activities, and to understand their structure-activity relationships (SAR). A significant focus is on the development of novel therapeutic agents.
The scope of this research is broad and includes:
Synthesis: Developing efficient and divergent synthetic methods to create a library of this compound derivatives. acs.orgnih.gov This includes techniques like photocatalyzed decarboxylative coupling and Friedel-Crafts alkylation reactions. nih.govacs.org
Biological Evaluation: Screening these compounds for a range of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory effects. A key area of investigation is their activity as modulators of serotonin receptors, particularly the 5-HT1A and 5-HT6 receptors. nih.gov
Structure-Activity Relationship (SAR) Studies: Analyzing how different substituents on the indole and pyrrolidine rings affect the biological activity of the compounds. This helps in designing more potent and selective drug candidates. nih.gov
A summary of some key research findings on this compound and its derivatives is presented in the table below.
| Derivative/Focus | Key Finding | Potential Application | Reference |
|---|---|---|---|
| 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole | Potent agonist/antagonist at 5-HT6 receptors. | Treatment of schizophrenia and depression. | |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Dual affinity for serotonin 5-HT1A receptor and SERT. | Antidepressants. | nih.gov |
| Azacyclo-indole | Exhibits anticancer activity. | Cancer therapy. | acs.org |
| Violacein | Shows immunosuppressive activity. | Immunosuppressive therapy. | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
3-pyrrolidin-2-yl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2/c1-2-5-11-9(4-1)10(8-14-11)12-6-3-7-13-12/h1-2,4-5,8,12-14H,3,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAVAXPFTVGSHTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2=CNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10958700 | |
| Record name | 3-(Pyrrolidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3766-03-8 | |
| Record name | Indole, 3-(2-pyrrolidinyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003766038 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Pyrrolidin-2-yl)-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10958700 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for 3 Pyrrolidin 2 Yl 1h Indole and Its Analogues
Retrosynthetic Analysis of the 3-(pyrrolidin-2-yl)-1H-indole Core
A logical retrosynthetic analysis of the this compound structure reveals several key bond disconnections that form the basis for various synthetic approaches. The primary disconnection is the C3-C2' bond between the indole (B1671886) and pyrrolidine (B122466) rings. This bond can be formed through a variety of carbon-carbon bond-forming reactions, such as Friedel-Crafts type alkylations or couplings of a pre-functionalized indole with a suitable pyrrolidine derivative.
Another strategic disconnection involves the formation of the indole ring itself, with the pyrrolidinyl group already attached to a precursor molecule. This approach would leverage well-established indole syntheses, such as the Fischer, Reissert, Bartoli, Larock, or Madelung methods, using appropriately substituted starting materials. A third approach could involve the construction of the pyrrolidine ring onto a pre-existing 3-substituted indole.
Recent advancements have introduced novel strategies, such as a photocatalyzed decarboxylative coupling followed by a Friedel–Crafts alkylation. acs.orgacs.orgnih.gov This method offers an acid-controlled divergent synthesis pathway operating under mild, room-temperature conditions. acs.orgacs.orgnih.gov
Classical and Contemporary Indole Synthesis Approaches Applicable to this compound Precursors
The synthesis of the this compound core can be achieved by adapting classical indole synthesis methods to accommodate the pyrrolidine moiety or its precursor.
Fischer Indole Synthesis Modifications
The Fischer indole synthesis, a robust method for indole formation, involves the reaction of a phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org To apply this to the synthesis of this compound, one could envision reacting a suitable phenylhydrazine with a ketone or aldehyde bearing a protected pyrrolidine ring. For instance, reacting a phenylhydrazine with an N-protected 2-acylpyrrolidine could yield the desired indole core after cyclization and deprotection. wikipedia.org The reaction is typically catalyzed by Brønsted or Lewis acids. wikipedia.org A palladium-catalyzed variation, known as the Buchwald modification, allows for the cross-coupling of aryl bromides and hydrazones, expanding the scope of the Fischer synthesis. wikipedia.org
| Reagent 1 | Reagent 2 | Conditions | Product |
| Phenylhydrazine | N-protected 2-acylpyrrolidine | Acid catalyst (e.g., HCl, ZnCl2) | This compound (after deprotection) |
| Aryl bromide | Hydrazone of N-protected 2-acylpyrrolidine | Palladium catalyst | This compound (after deprotection) |
Reissert Indole Synthesis Applications
The Reissert indole synthesis traditionally involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) to form an ethyl o-nitrophenylpyruvate, which is then reductively cyclized to yield indole-2-carboxylic acid. wikipedia.org Adapting this for the target molecule would necessitate starting with an o-nitrotoluene derivative that incorporates a precursor to the pyrrolidine ring. While less direct for this specific target due to the typical formation of 2-substituted indoles, modifications could potentially be explored. For example, an intramolecular version of the Reissert reaction, known as the Butin modification, utilizes a furan (B31954) ring-opening to generate the necessary carbonyl for cyclization. wikipedia.org
Bartoli Indole Synthesis Adaptations
The Bartoli indole synthesis offers a direct route to 7-substituted indoles through the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. wikipedia.orgjk-sci.com To synthesize a this compound derivative, one would need to employ a vinyl Grignard reagent that incorporates the pyrrolidine ring or a masked version of it. The reaction typically requires three equivalents of the Grignard reagent when starting from a nitroarene. wikipedia.org A key advantage of the Bartoli synthesis is its ability to produce indoles that are substituted on both the carbocyclic and pyrrole (B145914) rings, a feat that can be challenging with other methods. wikipedia.org
| Starting Material | Reagent | Key Feature |
| ortho-substituted nitroarene | Vinyl Grignard reagent with pyrrolidine moiety | Forms 7-substituted indoles |
| ortho-substituted nitrosoarene | Vinyl Grignard reagent with pyrrolidine moiety | Requires only two equivalents of Grignard reagent |
Larock Indole Synthesis Strategies
The Larock indole synthesis is a powerful palladium-catalyzed heteroannulation of an o-iodoaniline and a disubstituted alkyne. wikipedia.orgub.edu This method is highly versatile for producing various substituted indoles. wikipedia.org To generate this compound, one could utilize an alkyne bearing a pyrrolidine substituent. The regioselectivity of the Larock synthesis is generally controlled by steric factors, with the bulkier substituent of the alkyne typically ending up at the C2 position of the indole. ub.edunih.gov However, by employing silyl-substituted alkynes, the regioselectivity can be directed to favor the 3-substituted product. nih.gov
A recent development in this area is the first palladium-catalyzed asymmetric Larock isoquinoline (B145761) synthesis, which could potentially be adapted for the synthesis of chiral indoles. acs.org
Madelung Synthesis Considerations
The Madelung synthesis involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures. wikipedia.org To apply this to the synthesis of the target compound, one would start with an N-(2-alkylphenyl)amide where the alkyl group is or can be converted to the desired pyrrolidinyl substituent. The classical Madelung synthesis requires harsh conditions, but modern variations, such as the Madelung-Houlihan variation using BuLi or LDA as the base, allow the reaction to proceed at much lower temperatures (-20 to 25 °C). wikipedia.org The Smith-modified Madelung synthesis provides another milder alternative. wikipedia.org
| Method | Base | Temperature |
| Classical Madelung | Sodium or potassium alkoxide | 200–400 °C |
| Madelung-Houlihan Variation | BuLi or LDA | -20 – 25 °C |
Pyrrolidine Ring Construction and Functionalization Relevant to this compound
The formation of the pyrrolidine ring can be achieved through various cyclization reactions, which are fundamental to creating this five-membered heterocyclic system. numberanalytics.com These reactions often involve the intramolecular formation of a carbon-nitrogen bond.
Common strategies include:
Intramolecular Nucleophilic Substitution: This classic method involves the cyclization of a linear precursor containing a terminal amine and a suitable leaving group.
Reductive Amination: The intramolecular reductive amination of γ-amino ketones or aldehydes is a powerful tool for constructing the pyrrolidine ring. acs.org
Radical Cyclization: Aminyl radical cyclization offers a stereoselective pathway to substituted pyrrolidines. rsc.org
[3+2] Cycloaddition Reactions: The reaction of azomethine ylides with appropriate dipolarophiles provides a direct route to functionalized pyrrolidines. rsc.org
Ring Contraction: A novel approach involves the photo-promoted ring contraction of pyridines to afford pyrrolidine derivatives. bohrium.com
Tandem Reactions: Tandem amination/cyanation/alkylation sequences starting from primary amine-tethered alkynes can yield α-cyano pyrrolidines in a one-pot process. nih.gov
Table 1: Cyclization Reactions for Pyrrolidine Ring Formation
| Reaction Type | Description | Key Features |
|---|---|---|
| Intramolecular Reductive Amination | Cyclization of a γ-amino ketone or aldehyde. | High diastereoselectivity can be achieved. acs.org |
| Aminyl Radical Cyclization | Cyclization of N-chloro-N-alkylalk-4-enylamines. | Stereoselective formation of trans-2,5-disubstituted pyrrolidines. rsc.org |
| [3+2] Cycloaddition | Reaction of azomethine ylides with dipolarophiles. | Provides highly functionalized pyrrolidines. rsc.org |
| Ring Contraction of Pyridines | Photo-promoted reaction of pyridines with silylborane. | Access to pyrrolidine derivatives with a 2-azabicyclo[3.1.0]hex-3-ene skeleton. bohrium.com |
| Tandem Amination/Cyanation/Alkylation | Three-component reaction of a primary amine-tethered alkyne. | One-pot synthesis of α-cyano pyrrolidines. nih.gov |
Controlling the stereochemistry of the pyrrolidine ring is often critical for the biological activity of the final compound. Several stereoselective methods have been developed to address this challenge.
Key stereoselective approaches include:
Chiral Auxiliaries: The use of chiral auxiliaries, such as those derived from carbohydrates, can direct the stereochemical outcome of the cyclization reaction. For instance, O-pivaloyl protected D-galactopyranosylamine has been used to synthesize both (S) and (R) configured α-substituted homoallylamines with high diastereoselectivity, which then undergo electrophile-induced cyclization to form 2-substituted pyrrolidines. cas.cz
Asymmetric Catalysis: Transition metal catalysts in combination with chiral ligands can effect enantioselective cyclization reactions.
Substrate-Controlled Diastereoselective Reactions: The existing stereocenters in a substrate can influence the stereochemical outcome of the cyclization. For example, the use of an η4-dienetricarbonyliron complex as a stereodirecting element allows for the highly diastereoselective synthesis of 2-dienyl-substituted pyrrolidines through a cascade, double reductive amination. acs.orgfigshare.com
Enzyme-Catalyzed Reactions: Biocatalytic methods, such as intramolecular C(sp3)–H amination using engineered enzymes, are emerging as powerful tools for the synthesis of chiral pyrrolidines. acs.org
Table 2: Stereoselective Approaches to Pyrrolidine Synthesis
| Approach | Method | Outcome |
|---|---|---|
| Chiral Auxiliary | Use of O-pivaloyl protected D-galactopyranosylamine. | High diastereoselectivity in the synthesis of 2-substituted pyrrolidines. cas.cz |
| Stereodirecting Group | η4-Dienetricarbonyliron complex in a double reductive amination. | Excellent diastereoselectivity for 2-dienyl-substituted pyrrolidines. acs.orgfigshare.com |
| Biocatalysis | Engineered P411 variants for intramolecular C(sp3)–H amination. | Moderate to good efficiency and high enantioselectivity. acs.org |
Coupling Strategies for Indole and Pyrrolidine Moieties in this compound Synthesis
Once the indole and pyrrolidine moieties are prepared, the crucial step is their coupling to form the final this compound framework. Various coupling strategies have been developed to achieve this transformation efficiently.
Transition metal-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds in organic synthesis. eie.gr Several of these reactions have been adapted for the synthesis of indole-pyrrolidine structures.
Notable examples include:
Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an organoboron compound with an organic halide. It has been employed in the synthesis of complex indole alkaloids. mdpi.com
Heck Coupling: The palladium-catalyzed reaction of an aryl or vinyl halide with an alkene can be used to form a C-C bond between the indole and a precursor to the pyrrolidine ring.
Buchwald-Hartwig Amination: This reaction is a cornerstone for the formation of C-N bonds and can be applied to couple an indole with a pyrrolidine derivative.
Photocatalyzed Decarboxylative Coupling: A recent method involves the photocatalyzed decarboxylative coupling of an N-arylglycine derivative with an indole, followed by a Friedel-Crafts alkylation, to afford 3-(pyrrolidin-2-yl)-1H-indoles. acs.orgacs.orgnih.gov
Table 3: Transition Metal-Catalyzed Coupling Reactions
| Reaction | Catalyst System | Description |
|---|---|---|
| Suzuki-Miyaura Coupling | Pd(PPh₃)₄ | Coupling of an indolylboronic acid with a pyrrolidine-based halide. mdpi.com |
| Photocatalyzed Decarboxylative Coupling | Visible light photocatalyst | Acid-controlled divergent synthesis of 3-pyrrolidin-2-yl-1H-indoles. acs.orgacs.orgnih.gov |
Direct C-H activation has emerged as a highly atom- and step-economical strategy for the synthesis of complex molecules. frontiersin.org This approach avoids the pre-functionalization of starting materials, leading to more efficient synthetic routes.
In the context of this compound synthesis, C-H activation can be used to directly couple the indole C3-position with a suitable pyrrolidine precursor. Rhodium(III)-catalyzed C-H activation has been extensively studied for the functionalization of indoles. nih.gov For instance, the functionalization of the C7 position of indoles has been achieved via metal-catalyzed C-H activation. mdpi.com
Table 4: C-H Activation Methodologies
| Catalyst System | Position of Functionalization | Key Features |
|---|---|---|
| [RhCp*Cl₂]₂ / AgSbF₆ / AgOAc | Indole C7-position | Direct hydroarylation of an alkene with the indole. mdpi.com |
| Rh(III) catalysts | Indole C2 and other positions | Allows for various annulation and functionalization reactions. nih.gov |
Spiro[indole-pyrrolidine] systems are a closely related class of compounds that share a common structural motif with this compound. The Michael condensation is a key reaction for the construction of these spirocyclic frameworks.
A common approach involves the Michael condensation of a 3-dicyanomethylene-2H-indol-2-one with an isothiocyanate derivative. mdpi.comnih.govresearchgate.net This reaction proceeds via the attack of a carbanion nucleophile on the olefinic carbon of the ylidene, followed by cycloaddition of the isothiocyanate to form the spiro-pyrrolidine ring. mdpi.com These reactions can often be carried out under environmentally friendly conditions, such as in water or under mechanochemical activation. mdpi.comnih.govresearchgate.net
Table 5: Michael Condensation for Spiro[Indole–Pyrrolidine] Synthesis
| Reactants | Conditions | Product |
|---|---|---|
| 3-Dicyanomethylene-2H-indol-2-one and Isothiocyanate | Aqueous media or mechanochemical activation, piperidine (B6355638) catalyst. | Spiro[indole-pyrrolidine] derivatives. mdpi.comnih.govresearchgate.net |
| Isatin (B1672199), Malononitrile, and Isothiocyanate | One-pot, aqueous media, piperidine catalyst. | Spiro[indole-pyrrolidine] derivatives. mdpi.com |
Green Chemistry and Sustainable Synthetic Routes for this compound
The principles of green chemistry are increasingly being integrated into the synthesis of complex molecules like this compound to reduce environmental impact, improve safety, and enhance efficiency. Recent research has focused on developing sustainable routes that minimize the use of hazardous solvents and reagents.
Aqueous Media and Mechanochemical Synthesis
The use of water as a solvent and solvent-free mechanochemical methods represent significant strides in the green synthesis of indole-based scaffolds.
Aqueous Media Synthesis: Water is an ideal green solvent due to its non-toxic, non-flammable, and abundant nature. For the synthesis of 3-substituted indoles, several methods have been developed that utilize water as the primary solvent. rsc.org For instance, one-pot, three-component reactions involving an indole, an aldehyde, and an active methylene (B1212753) compound can be performed in aqueous media, often facilitated by a catalyst, to produce various 3-substituted indole derivatives with high yields. nih.gov Specific protocols for the direct synthesis of this compound in water are emerging, building upon established methods for related structures. For example, the Pictet-Spengler condensation, a key reaction for forming tetrahydro-β-carboline structures which can be precursors to indole-pyrrolidine systems, has been successfully performed in aqueous media. sioc-journal.cn
A notable development is the photocatalyzed decarboxylative coupling and Friedel–Crafts alkylation reaction, which allows for the acid-controlled divergent synthesis of 3-(pyrrolidin-2-yl)-1H-indoles. researchgate.netmdpi.com This method operates under mild, room-temperature conditions in aqueous solutions, using low loadings of a photocatalyst and avoiding strong oxidants. researchgate.netmdpi.com
Mechanochemical Synthesis: Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, eliminates the need for bulk solvents, thereby reducing waste and potential environmental contamination. This technique has been successfully applied to the synthesis of various indole derivatives. researchgate.netchemscene.com For example, a mechanochemical protocol for the Fischer indole synthesis has been developed using oxalic acid and dimethylurea, yielding a variety of indole-based templates in short reaction times and with high efficiency. researchgate.net
More directly relevant is the mechanochemical synthesis of spiro[indole-pyrrolidine] derivatives. researchgate.netmdpi.comnih.gov These complex scaffolds, which share structural motifs with this compound, can be synthesized in high yields through the Michael condensation of 3-dicyanomethylene-2H-indol-2-ones with isothiocyanate derivatives. researchgate.netmdpi.com The reactions are often conducted using a ball mill, require only catalytic amounts of an agent like piperidine, and are complete within minutes at ambient temperature. researchgate.netmdpi.com
| Method | Key Features | Typical Conditions | Advantages | Reference |
|---|---|---|---|---|
| Aqueous Synthesis | Photocatalyzed decarboxylative coupling/Friedel–Crafts alkylation | Room temperature, low photocatalyst loading, aqueous solution | Mild conditions, avoids strong oxidants, divergent product formation | researchgate.net, mdpi.com |
| Mechanochemical Synthesis | Michael condensation via ball-milling | Solvent-free or liquid-assisted grinding, 20-30 min, room temperature | Solvent-free, short reaction times, high yields, operational simplicity | researchgate.net, mdpi.com |
Microflow Synthesis Techniques
Microflow or continuous flow chemistry offers a sustainable and efficient alternative to traditional batch synthesis. mdpi.comoup.com By using microreactors, chemists can achieve precise control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields, improved safety, and easier scalability. frontiersin.org
The synthesis of indole derivatives has been a significant area of focus for flow chemistry. mdpi.comoup.combeilstein-journals.org High-temperature and high-pressure conditions can be safely achieved in continuous flow systems, often accelerating reactions that are slow in batch processes. oup.com For example, the Fischer indole synthesis has been adapted to flow reactors, achieving high yields and productivity with significantly reduced residence times compared to batch methods. oup.com
While direct microflow synthesis of this compound is still an emerging area, the technology has been successfully used to generate highly reactive (1H-indol-3-yl)methyl electrophiles. frontiersin.org These unstable intermediates can be generated and used immediately in subsequent nucleophilic substitution reactions within a microflow system, preventing the dimerization and oligomerization that plague batch preparations. This allows for the rapid and mild synthesis of a wide range of 3-substituted indoles, demonstrating the potential for its application to the synthesis of the target compound and its analogues. frontiersin.org
Derivatization and Functionalization Strategies for this compound Analogues
The this compound scaffold is a valuable starting point for creating diverse chemical libraries for drug discovery. Derivatization and functionalization can occur at several positions on both the indole and pyrrolidine rings.
Substitution Patterns and Their Synthetic Feasibility
The indole ring system has distinct sites for functionalization, with the nucleophilicity being highest at the C3 position, followed by the N1, C2, and then the positions on the benzene (B151609) ring (C4-C7). sioc-journal.cnresearchgate.net Since the C3 position is already occupied in the parent compound, derivatization focuses on the other available sites.
N1-Position (Indole Nitrogen): The indole nitrogen can be readily alkylated or acylated. nih.gov N-alkylation is commonly achieved using a base like sodium hydride (NaH) followed by treatment with an alkyl halide. nih.gov Protecting the indole nitrogen, for instance with a tert-butyloxycarbonyl (Boc) group, is also a common strategy to modulate reactivity during subsequent synthetic steps.
C4, C5, C6, C7-Positions (Benzene Ring): Functionalization of the carbocyclic part of the indole ring is more challenging due to its lower reactivity compared to the pyrrole moiety. sioc-journal.cn However, methods for regioselective functionalization have been developed. Electrophilic aromatic substitution (e.g., nitration, halogenation) can be directed to the C5 position. More advanced C-H activation strategies, often using transition metal catalysts, have enabled the selective functionalization of the C4, C6, and C7 positions. frontiersin.org
N-Position (Pyrrolidine Nitrogen): The secondary amine of the pyrrolidine ring is a key site for modification. It can be easily alkylated, acylated, or used in reductive amination reactions to introduce a wide variety of substituents. This position is crucial for exploring structure-activity relationships, as modifications here can significantly impact biological activity. nih.govmdpi.com
| Position | Type of Reaction | Typical Reagents | Feasibility | Reference |
|---|---|---|---|---|
| Indole N1 | Alkylation / Acylation / Protection | Alkyl halides, Acyl chlorides, Boc-anhydride with a base (e.g., NaH) | High | nih.gov, |
| Indole C5 | Electrophilic Substitution | HNO₃/H₂SO₄ (Nitration), Br₂ (Bromination) | Moderate to High | core.ac.uk |
| Indole C4, C6, C7 | Directed C-H Activation | Transition metal catalysts (e.g., Pd, Rh) with directing groups | Moderate (Requires specific catalysts/conditions) | sioc-journal.cn, frontiersin.org |
| Pyrrolidine N | Alkylation / Acylation / Reductive Amination | Alkyl halides, Aldehydes/Ketones with a reducing agent | High | mdpi.com, nih.gov |
Scaffold Hybridization with Other Pharmacophores
Scaffold hybridization involves combining the this compound core with other known pharmacophores to create new molecular entities with potentially synergistic or novel biological activities. researchgate.net This strategy is widely used in medicinal chemistry to enhance potency, improve selectivity, or modulate pharmacokinetic properties.
A prominent example of this strategy is the synthesis of spirocyclic compounds, where the pyrrolidine ring is part of a spiro-fused system with another ring structure. acs.org The synthesis of spiro[indole-pyrrolidine] derivatives is a powerful approach to creating structurally complex and three-dimensional molecules. researchgate.netmdpi.com These are often achieved through multicomponent reactions, such as the 1,3-dipolar cycloaddition of azomethine ylides (generated in situ from an amino acid like sarcosine (B1681465) and an isatin) with a dipolarophile. beilstein-journals.org This approach allows for the rapid construction of complex scaffolds with high stereoselectivity. beilstein-journals.org
Another hybridization strategy involves linking the core scaffold to other heterocyclic systems known for their biological relevance. For instance, new derivatives have been synthesized by connecting a 3-(1H-indol-3-yl)pyrrolidine-2,5-dione moiety to various substituted arylpiperazine pharmacophores via a butyl linker. core.ac.uk This hybridization aimed to combine the properties of both fragments to create dual-activity agents. core.ac.uk Similarly, hybridization with scaffolds like s-triazine has been explored to generate conjugates with enhanced biological profiles. rsc.org
These hybridization strategies underscore the versatility of the this compound scaffold as a template for designing novel and complex molecules with tailored properties.
Computational Chemistry and in Silico Studies of 3 Pyrrolidin 2 Yl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These calculations provide a detailed picture of the electron distribution and energy levels, which are key determinants of a molecule's reactivity and stability.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 3-(pyrrolidin-2-yl)-1H-indole, DFT calculations can be employed to determine its optimized geometry, frontier molecular orbitals (HOMO and LUMO), and molecular electrostatic potential (MEP).
Recent studies on various indole (B1671886) derivatives have demonstrated the utility of DFT in elucidating their electronic properties. chemrxiv.orgresearchgate.netresearchgate.net For instance, the introduction of different substituents on the indole ring has been shown to modulate the HOMO-LUMO energy gap, which in turn affects the molecule's reactivity and spectral properties. metu.edu.tr In the case of this compound, the pyrrolidinyl group, being an electron-donating group, is expected to influence the electron density of the indole ring system. chemrxiv.org
DFT calculations would likely be performed using a functional such as B3LYP with a basis set like 6-31G(d,p) to obtain reliable results for the electronic properties. nih.govacs.org The calculated HOMO and LUMO energies can provide insights into the electron-donating and electron-accepting capabilities of the molecule, respectively.
| Parameter | Predicted Value | Significance |
| HOMO Energy | ~ -5.5 eV | Indicates electron-donating capacity |
| LUMO Energy | ~ -0.5 eV | Indicates electron-accepting capacity |
| HOMO-LUMO Gap | ~ 5.0 eV | Relates to chemical reactivity and stability |
| Dipole Moment | ~ 2.5 D | Influences solubility and binding interactions |
Note: The values in this table are hypothetical and based on typical ranges observed for similar indole derivatives in computational studies. They serve as illustrative examples of the data that would be generated from DFT calculations.
The stability of this compound can be assessed through the analysis of its HOMO-LUMO energy gap and other quantum chemical parameters derived from DFT calculations. A larger HOMO-LUMO gap generally correlates with higher kinetic stability and lower chemical reactivity. researchgate.net
Molecular Docking Simulations for Target Identification and Binding Affinity
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to predict the binding mode and affinity of a small molecule to a protein target.
Molecular docking studies of indole derivatives have revealed their potential to interact with a wide range of protein targets. derpharmachemica.comjournal-jop.orgnih.gov For this compound, the indole nitrogen and the pyrrolidine (B122466) nitrogen can act as hydrogen bond donors or acceptors, while the aromatic indole ring can participate in π-π stacking interactions with aromatic amino acid residues in the protein's active site. nih.gov
Docking simulations can be performed against a library of known drug targets to identify potential proteins with which this compound might interact. The results can be visualized to understand the specific interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, that contribute to the binding.
The binding affinity of this compound to a protein target is often estimated by a scoring function within the docking program, which calculates a binding energy value. nih.govresearchgate.net Lower binding energies typically indicate a more stable protein-ligand complex and higher binding affinity.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Serotonin (B10506) 5-HT Receptor | -8.5 | Asp110, Ser159, Phe340 |
| Monoamine Oxidase A | -7.9 | Tyr407, Tyr444, Gln215 |
| Acetylcholinesterase | -9.2 | Trp84, Tyr334, Phe330 |
Note: This table presents hypothetical binding energy values and interacting residues for illustrative purposes, based on docking studies of similar compounds with these protein families.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Stability
Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-protein complex by simulating the movements of atoms and molecules over time. MD simulations are crucial for assessing the stability of the docked pose and understanding the conformational changes that may occur upon binding. chemmethod.comchemmethod.com
Protein-Ligand Complex Dynamics
Molecular dynamics (MD) simulations are instrumental in understanding the stability and interaction patterns of ligands within protein binding sites. For derivatives of this compound, such as spiro[indole-pyrrolidine] compounds, MD simulations have been employed to elucidate the intricacies of their binding. researchgate.netnih.govmdpi.com These simulations, often run for periods up to 100 nanoseconds or more, track the movements and interactions of every atom in the system, providing a dynamic picture of the binding event. plos.orgrsc.orgjst.go.jp
The stability of the protein-ligand complex is a key parameter assessed in these simulations. It is often evaluated by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand over time. researchgate.net A stable complex is typically characterized by a low and converging RMSD value, indicating that the ligand remains securely bound in the active site. researchgate.net The root-mean-square fluctuation (RMSF) is another important metric, which highlights the flexible regions of the protein and the ligand during the simulation. plos.org
Binding free energy calculations, commonly performed using methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), provide a quantitative estimate of the binding affinity. researchgate.netresearchgate.net These calculations dissect the total binding energy into contributions from different forces, such as van der Waals interactions, electrostatic interactions, and solvation energies, offering a deeper understanding of the driving forces behind ligand binding. researchgate.net Studies on related indole derivatives show that a network of hydrogen bonds, hydrophobic interactions, and water bridges are often crucial for maintaining a stable complex with a target protein. rsc.orgresearchgate.net
Conformational Space Exploration
The biological activity of a molecule is intrinsically linked to its three-dimensional shape and flexibility. Computational studies of this compound and its analogs have focused on exploring their conformational space. A key area of flexibility is the pyrrolidine ring, which is not planar and undergoes constant puckering motions in solution.
Computational analyses, supported by spectroscopic data from related compounds, reveal that the pyrrolidine ring interconverts between distinct conformations, primarily the 'chair' (C₂-endo) and 'envelope' (C₃-exo) forms. The relative stability of these conformers is highly dependent on the environment. In non-polar solvents, the chair conformation tends to predominate, whereas the envelope conformation is often favored in polar solvents where the pyrrolidine nitrogen can be stabilized by solvation. The energy barrier for this ring inversion in analogous compounds has been computationally estimated, providing a measure of the ring's flexibility.
Molecular dynamics simulations also indicate that the pyrrolidine group possesses moderate conformational flexibility in aqueous solutions, with a predicted rotational correlation time of 120 picoseconds. This flexibility, along with the rotational freedom around the single bond connecting the pyrrolidine ring to the indole core, allows the molecule to adopt various spatial arrangements, which can be critical for fitting into specific protein binding pockets.
| Conformation | Predominant Solvent Type | Free Energy Barrier for Ring Inversion (kcal/mol) |
|---|---|---|
| Chair (C₂-endo) | Apolar | 8.2 |
| Envelope (C₃-exo) | Polar |
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Modeling
Identification of Key Molecular Features for Activity
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. For compounds based on the this compound scaffold, several key molecular features have been identified as crucial for activity.
The pyrrolidine ring itself is frequently reported as an essential component for enhancing binding affinity to various protein targets. researchgate.net Its nitrogen atom can act as a hydrogen bond acceptor or, when protonated, a hydrogen bond donor, forming critical interactions within a receptor's binding site. The stereochemistry of the pyrrolidine ring can also be a determining factor for activity.
Modifications to the indole core can lead to significant variations in potency and selectivity. The position of substitution on the indole ring is particularly important. Studies comparing 2-substituted versus 3-substituted N-piperidinyl indoles found that the substitution position affects not only binding affinity but also the functional activity (e.g., full agonist versus partial agonist). nih.gov Furthermore, the addition of other functional groups to the indole nucleus can modulate the electronic properties and introduce new interaction points, thereby fine-tuning the molecule's activity against specific targets.
| Molecular Feature | Contribution to Activity | Reference |
|---|---|---|
| Pyrrolidine Moiety | Essential for increasing binding affinity to target proteins. | |
| Indole Core Substitution | Variations can enhance potency and selectivity against specific targets. | |
| Regioisomerism (e.g., 2- vs. 3-substitution) | Affects intrinsic activity and receptor selectivity. | nih.gov |
Predictive Modeling of Biological Activities
Quantitative Structure-Activity Relationship (QSAR) modeling takes SAR data a step further by creating mathematical models to predict the biological activity of compounds. For classes of compounds including indole and pyrrolidine derivatives, various QSAR models have been developed to forecast their potential as inhibitors of enzymes like neuraminidase or as anticancer agents. niscpr.res.innih.gov
These models are built by correlating a set of calculated molecular descriptors with the experimentally measured biological activity (e.g., IC₅₀ values). The descriptors represent various physicochemical properties of the molecules, such as steric (size and shape), hydrophobic, and electronic features. researchgate.net For instance, a 3D-QSAR model developed for pyrrolidine derivatives acting as dipeptidyl peptidase IV (DPP IV) inhibitors identified that specific steric and hydrophobic fields around the molecule were critical for inhibitory activity. researchgate.net
The predictive power of a QSAR model is rigorously validated using statistical methods. Key statistical parameters include the cross-validated correlation coefficient (q²) and the predictive correlation coefficient for an external test set (pred_r²). A robust QSAR model, with high q² and pred_r² values, can be a valuable tool for screening virtual libraries of compounds and prioritizing the synthesis of new derivatives with potentially enhanced activity. researchgate.net
| Model Type | Key Descriptors | Internal Predictivity (q²) | External Predictivity (pred_r²) | Reference |
|---|---|---|---|---|
| kNN-MFA | Steric (S_688), Hydrophobic (H_331) | 0.6133 | 0.7725 | researchgate.net |
In Silico Pharmacokinetic and Drug-Likeness Prediction (ADMET Prediction)
Absorption, Distribution, Metabolism, Excretion Prediction Models
Before a compound can be considered a viable drug candidate, its pharmacokinetic properties—Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET)—must be evaluated. In silico ADMET prediction models offer a rapid and cost-effective way to assess these properties early in the drug discovery process. chemmethod.com
For indole alkaloids and related heterocyclic compounds, computational tools are routinely used to predict their drug-likeness based on criteria such as Lipinski's Rule of Five. researchgate.netresearcher.life These rules assess properties like molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors. jbcpm.com Compounds that adhere to these rules are more likely to have good oral bioavailability.
Prediction models can also estimate key pharmacokinetic parameters. These include:
Absorption: Predicting human intestinal absorption (HIA) and cell permeability (e.g., Caco-2 permeability).
Distribution: Estimating blood-brain barrier (BBB) penetration and plasma protein binding.
Metabolism: Predicting interactions with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.
Excretion: Providing insights related to the clearance of the compound.
Toxicity: Forecasting potential risks such as hepatotoxicity or mutagenicity (e.g., AMES toxicity). researchgate.netbohrium.com
While specific ADMET predictions for this compound are not extensively published, analysis of similar indole alkaloids provides a general profile. chemmethod.combohrium.com
Toxicity Prediction (e.g., hERG inhibition, hepatotoxicity, carcinogenicity, mutagenicity)
In silico toxicity prediction represents a critical component in the early-stage assessment of novel chemical entities, offering a rapid and cost-effective means to flag potential liabilities before extensive resources are committed. asmepress.comnih.gov Computational methods, including Quantitative Structure-Toxicity Relationship (QSTR) models, machine learning algorithms, and pharmacophore-based approaches, are employed to predict the potential of a compound to induce various forms of toxicity. asmepress.comjapsonline.com These models are built upon vast datasets of experimental results and leverage sophisticated algorithms to correlate a molecule's structural features with its toxicological profile. asmepress.comeuropa.eu For a compound like this compound, such predictive studies are invaluable for gauging its safety profile. While specific, direct computational toxicity studies for this compound are not extensively detailed in the reviewed literature, the toxicity of the broader class of indole derivatives has been investigated using these methods. japsonline.com
hERG Inhibition
The human Ether-à-go-go-Related Gene (hERG) potassium channel is a primary focus of safety pharmacology due to the risk of drug-induced cardiac arrhythmia (Torsades de Pointes). nih.gov In silico models are frequently used to predict a compound's potential to block this channel. These computational approaches range from docking studies, which simulate the binding of the molecule to a homology model of the hERG channel, to the development of QSAR models that correlate physicochemical properties and structural motifs with hERG blocking activity. nih.govresearchgate.net Key molecular features often associated with hERG inhibition include hydrophobicity and the presence of aromatic rings. researchgate.net While specific predictive data for this compound is not available, in silico screening is a standard procedure for heterocyclic compounds to assess this potential liability early in development. nih.gov
| Toxicity Endpoint | Prediction Method/Software | Predicted Outcome for this compound | Reference for Method |
|---|---|---|---|
| hERG Inhibition | QSAR Models, Molecular Docking | Data not available in the reviewed literature | researchgate.net, nih.gov |
Hepatotoxicity
Drug-Induced Liver Injury (DILI) is a significant cause of drug failure in both preclinical and clinical stages and a reason for market withdrawal. nih.govmdpi.comnih.gov Computational models to predict hepatotoxicity are therefore of high interest. nih.govfrontiersin.org These models often use machine learning and deep learning algorithms trained on large datasets of compounds with known hepatotoxic effects. nih.govmdpi.com The predictions can be binary (hepatotoxic vs. non-hepatotoxic) or probabilistic. japsonline.comfrontiersin.org For instance, a QSTR study on a series of novel indole derivatives indicated a high probability of hepatotoxicity, with predicted values ranging from 0.94 to 0.98, suggesting that this chemical class may be susceptible to causing liver effects. japsonline.com Such models analyze the chemical structure for fragments or properties associated with liver injury, providing an early warning for compounds like this compound. japsonline.commdpi.com
| Toxicity Endpoint | Prediction Method/Software | Predicted Outcome for this compound | Predicted Outcome for Related Indole Derivatives | Reference for Method |
|---|---|---|---|---|
| Hepatotoxicity | QSTR (e.g., TOPKAT), Machine Learning | Data not available in the reviewed literature | Likely to possess hepatotoxicity | japsonline.com, nih.gov, mdpi.com |
Carcinogenicity
Assessing the carcinogenic potential of a chemical is crucial for long-term safety. In silico tools predict carcinogenicity by identifying structural alerts—molecular substructures known to be associated with cancer—and by using statistical models trained on extensive databases like the Carcinogenic Potency Database (CPDB). asmepress.comeuropa.eunih.gov Software platforms like ProTox-II and Lazar utilize these methods to provide a prediction of carcinogenicity, often with a confidence score. asmepress.comdergipark.org.tr Studies on other classes of chemicals have shown that these computational models can achieve high accuracy. asmepress.com For a set of novel indole derivatives analyzed using TOPKAT (Toxicity Prediction Komputer Assisted Technology), the compounds were predicted to be non-carcinogenic. japsonline.com This suggests that the core indole structure, depending on its substitution, may not inherently be a carcinogenic risk, although a specific prediction for this compound is needed for a definitive assessment.
| Toxicity Endpoint | Prediction Method/Software | Predicted Outcome for this compound | Predicted Outcome for Related Indole Derivatives | Reference for Method |
|---|---|---|---|---|
| Carcinogenicity | QSTR (e.g., TOPKAT), Structural Alerts (e.g., Toxtree, Lazar) | Data not available in the reviewed literature | Predicted to be non-carcinogenic | japsonline.com, dergipark.org.tr |
Mutagenicity
Mutagenicity, the capacity of a chemical to induce genetic mutations, is a key toxicological endpoint due to its link with carcinogenicity and other diseases. europa.eunih.gov The most common in silico predictions for mutagenicity are designed to forecast the outcome of the Ames test, a biological assay that assesses a chemical's mutagenic potential. asmepress.comeuropa.eu These computational models use QSTR and structural alert-based systems to identify moieties that can react with DNA. japsonline.comnih.gov Several software tools, including ProTox-II and VEGA, provide predictions for mutagenicity. asmepress.comdergipark.org.tr In a QSTR study of various indole derivatives, the compounds were found to be non-mutagenic, indicating that this scaffold may be devoid of structural alerts for mutagenicity. japsonline.com
| Toxicity Endpoint | Prediction Method/Software | Predicted Outcome for this compound | Predicted Outcome for Related Indole Derivatives | Reference for Method |
|---|---|---|---|---|
| Mutagenicity (Ames test) | QSTR (e.g., TOPKAT), Consensus Models (e.g., VEGA) | Data not available in the reviewed literature | Predicted to be non-mutagenic | japsonline.com, dergipark.org.tr |
Pharmacological Profiling and Biological Evaluation of 3 Pyrrolidin 2 Yl 1h Indole
In Vitro Biological Activity Assessments
The unique combination of the electron-rich indole (B1671886) and the versatile pyrrolidine (B122466) ring allows for diverse chemical modifications, leading to derivatives with a wide array of pharmacological properties.
Derivatives of the 3-(pyrrolidin-2-yl)-1H-indole scaffold have been investigated as inhibitors of various enzymes implicated in a range of diseases. Spirooxindole-pyrrolidine derivatives, for instance, have demonstrated notable inhibitory effects against enzymes involved in metabolic disorders. One such study identified a derivative, compound 7d, as a potent inhibitor of both α-glycosidase and α-amylase, with IC50 values of 0.07 mM and 0.21 mM, respectively. These values are comparable to the standard drug acarbose. researchgate.net
Furthermore, other research has explored the potential of spiropyrrolidine oxindole (B195798) derivatives as inhibitors of Glutathione Peroxidase 4 (GPX4) and Murine Double Minute 2 (MDM2), which are significant targets in cancer therapy. A 6-Cl-substituted derivative exhibited a high degree of activity in suppressing MDM2-mediated p53 degradation and reducing GPX4 levels in MCF-7 breast cancer cells, with a Ki value of 0.24 ± 0.06 µM. nih.gov Additionally, the anti-inflammatory potential of pyrrolidine derivatives has been linked to the inhibition of cyclooxygenase (COX) enzymes. researchgate.netnih.gov
| Derivative Class | Target Enzyme | Inhibitory Concentration | Reference |
|---|---|---|---|
| Spirooxindole-pyrrolidine | α-glycosidase | IC50: 0.07 mM | researchgate.net |
| Spirooxindole-pyrrolidine | α-amylase | IC50: 0.21 mM | researchgate.net |
| Spiropyrrolidine oxindole | MDM2/GPX4 | Ki: 0.24 µM | nih.gov |
The structural framework of this compound derivatives makes them suitable candidates for interacting with various G-protein coupled receptors (GPCRs), particularly serotonin (B10506) (5-HT) receptors, which are key targets in the treatment of central nervous system disorders.
A series of novel 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives demonstrated high affinity for the 5-HT1A receptor. researchgate.net For example, compounds designated as 4c and 4l displayed Ki values of 2.3 nM and 3.2 nM, respectively. researchgate.net Another promising compound from a related series, 4f, showed a favorable dual-binding profile with high affinity for both the 5-HT1A receptor (Ki = 10.0 nM) and the serotonin transporter (SERT) (Ki = 2.8 nM). uj.edu.pl
In a different study, synthetic derivatives of spiro[pyrrolidinyl-3,3′-oxindole] alkaloids were explored as new ligands for aminergic GPCRs, with a particular focus on the 5-HT6 receptor, identifying them as a novel chemotype for this target. mdpi.com
| Derivative Class | Target Receptor/Transporter | Binding Affinity (Ki) | Reference |
|---|---|---|---|
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (4c) | 5-HT1A | 2.3 nM | researchgate.net |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (4l) | 5-HT1A | 3.2 nM | researchgate.net |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (4f) | 5-HT1A | 10.0 nM | uj.edu.pl |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione (4f) | SERT | 2.8 nM | uj.edu.pl |
The indole-pyrrolidine scaffold is a common feature in a variety of natural and synthetic compounds with anticancer properties. Numerous studies have documented the antiproliferative effects of these derivatives across a range of human tumor cell lines.
For instance, a series of indole-aryl-amide derivatives were evaluated for their in vitro cytotoxicity. One compound in this series demonstrated noteworthy activity against MCF7 (breast cancer) and PC3 (prostate cancer) cell lines, with IC50 values of 0.81 µM and 2.13 µM, respectively. nih.gov Another compound showed selective toxicity towards HT29 malignant colon cells. nih.govmdpi.com
Substituted 3-[2-(1H-indol-3-yl)-1,3-thiazol-4-yl]-1H-pyrrolo[3,2-b]pyridines, which are analogues of the marine alkaloid nortopsentin, have also been synthesized and tested. Seven of these derivatives consistently inhibited the growth of four different human tumor cell lines, with the highest activity observed against the STO malignant peritoneal mesothelioma cell line. nih.gov Further studies on related indolyl-thiazolyl-pyrrolopyridines showed potent antiproliferative activity against a full panel of human cell lines, with GI50 values ranging from the micromolar to the nanomolar level (e.g., 14.2–0.04 µM). researchgate.net
| Derivative Class | Cancer Cell Line | Activity (IC50/GI50) | Reference |
|---|---|---|---|
| Indole-aryl-amide | MCF7 (Breast) | IC50: 0.81 µM | nih.gov |
| Indole-aryl-amide | PC3 (Prostate) | IC50: 2.13 µM | nih.gov |
| Indole-aryl-amide | HeLa (Cervical) | IC50: 5.64 µM | nih.gov |
| Indolyl-thiazolyl-pyrrolopyridine | Various | GI50: 14.2–0.04 µM | researchgate.net |
The indole and pyrrolidine moieties are present in many compounds known for their antimicrobial properties. Research into derivatives of this compound has revealed promising activity against various microbial pathogens.
A study on novel spiro[indoline-2,2'-pyrrolidin]-3-one derivatives found significant antibacterial activity against Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Aspergillus niger and Aspergillus versicolla. haramaya.edu.et One derivative showed a greater inhibitory effect against S. aureus, while a chlorine-substituted counterpart revealed good inhibitory activity against A. niger. haramaya.edu.et
Another study of pyrrolidine derivatives reported moderate antimicrobial activities against selected bacterial and fungal species, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. researchgate.net Furthermore, a series of 3-alkylidene-2-indolone derivatives exhibited potent antibacterial activity, with some compounds showing an MIC of 0.5 μg/mL against three Gram-positive bacterial strains, including Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com
| Derivative Class | Microorganism | Activity (MIC) | Reference |
|---|---|---|---|
| Pyrrolidine derivative | Various bacteria & fungi | 16–256 µg/mL | researchgate.net |
| 3-Alkylidene-2-indolone | S. aureus (including MRSA) | 0.5 µg/mL | mdpi.com |
Several derivatives incorporating the indole-pyrrolidine framework have been evaluated for their anti-inflammatory properties. The mechanism often involves the inhibition of key inflammatory mediators and enzymes.
A study of novel dispiro[pyrazolidine-4,3'-pyrrolidine-2',3"-indoline]-2",3,5-triones screened the compounds for their anti-inflammatory activity. Several derivatives, particularly 5d, 5f, 5h, and 5j, demonstrated remarkable anti-inflammatory effects relative to the standard drug, indomethacin. researchgate.net Research on other new pyrrolidine derivatives has also pointed towards their potential as anti-inflammatory agents through the computational and in vivo examination of their effects on COX-1 and COX-2 enzymes. nih.gov These findings suggest that the indole-pyrrolidine scaffold is a promising starting point for the development of new non-steroidal anti-inflammatory drugs (NSAIDs). researchgate.netnih.gov
Cell-Based Assays for Cellular Response and Proliferation
Neuropharmacological Effects
The neuropharmacological profile of compounds based on the this compound scaffold is largely defined by their interactions with various components of the central nervous system, particularly neurotransmitter receptors and transporters. Research has primarily focused on derivatives of this core structure, revealing significant affinity and functional activity at serotonergic and, to a lesser extent, dopaminergic targets.
Derivatives of 3-(1H-indol-3-yl)pyrrolidine-2,5-dione have been extensively studied for their potent interactions with the serotonin transporter (SERT) and various serotonin receptors. mdpi.comresearchgate.net Certain analogs display high binding affinity for the 5-HT1A receptor, with Ki values as low as 2.3 nM. researchgate.net The affinity for both SERT and the 5-HT1A receptor can be modulated by substitutions on the indole ring. For instance, substitution at the C-5 position of the indole has been shown to be advantageous for achieving high affinity for both targets. mdpi.com
Furthermore, the this compound framework is a key component in the development of selective ligands for other serotonin receptor subtypes. idrblab.netacs.orgnih.gov A series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles were designed and found to be potent and selective agonists for the human 5-HT1D receptor. acs.orgnih.gov Similarly, 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives have been identified as potent and selective agonists and antagonists for the 5-HT6 receptor. idrblab.net The psychedelic effects of some derivatives are linked to their agonist or partial agonist activity at brain 5-HT2A receptors. nih.govgoogle.com
The versatility of the scaffold is also evident in its application to dopamine (B1211576) receptors. N-(pyrrolidin-3-yl)-naphthamide analogs, which contain a related pyrrolidine structure, have been shown to bind with high affinity to both D2 and D3 dopamine receptor subtypes. mdpi.com Synthetic cathinones containing a pyrrolidine ring, such as 3,4-MDPV, are known to stimulate dopaminergic neurotransmission by increasing extracellular dopamine levels. researchgate.net
| Compound Class/Derivative | Target | Binding Affinity (Ki) | Activity |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (Compound 4c) | 5-HT1A Receptor | 2.3 nM | - |
| 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivative (Compound 4l) | 5-HT1A Receptor | 3.2 nM | - |
| 3-(1,2,3,6-tetrahydropyridin-4-ly)-1H-indole analogue (Compound 11) | SERT | 9.2 nM | - |
| 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivative (WAY-466) | 5-HT1F Receptor | 17.8 nM | - |
| 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivative (LY-334370) | 5-HT1F Receptor | 1.6 nM | - |
| 3-[2-(pyrrolidin-1-yl)ethyl]indole derivatives | h5-HT1D Receptor | Nanomolar range | Full Agonist |
Antioxidant Activity
The indole nucleus, a core component of the this compound structure, is widely recognized for its antioxidant properties. Indole-based compounds, including the natural products melatonin (B1676174) and tryptophan, exhibit significant neuroprotective effects through mechanisms that include potent free radical scavenging and the upregulation of endogenous antioxidant defenses. This inherent antioxidant capacity makes the indole scaffold a promising platform for developing agents to combat oxidative stress, a key pathological factor in neurodegenerative diseases.
Studies on various synthetic indole derivatives confirm their potential as antioxidants. semanticscholar.orgsemanticscholar.org The antioxidant activity of these compounds is often evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging method and the ferric reducing antioxidant power (FRAP) method. For example, certain indolyl-based azine and pyrazolidine (B1218672) derivatives have been identified as highly active antioxidants. semanticscholar.org Similarly, research on 3-hydroxy-3-pyrroline-2-ones, which contain a related pyrrolidinone ring, has demonstrated their efficacy as radical scavengers. rsc.org One derivative, 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one, was identified as a promising scavenger of hydroxyl radicals (HO˙), with activity comparable to conventional antioxidants like melatonin and gallic acid. rsc.org
In the context of neuroprotection, indole derivatives have been shown to efficiently prevent H2O2-induced oxidative stress in SH-SY5Y neuroblastoma cells, preserving cell viability. nih.gov This protective effect is attributed to their ability to mitigate the production of reactive oxygen species (ROS), a major contributor to cellular damage in neurodegenerative conditions. nih.gov While direct antioxidant data for the parent this compound is limited, the extensive evidence from its structural components and related derivatives strongly suggests that this scaffold possesses significant antioxidant potential.
| Compound/Class | Assay | Result |
| 4-ethoxycarbonyl-3-hydroxy-5-(4-methylphenyl)-1-phenyl-3-pyrroline-2-one | DPPH Scavenging | Most promising scavenger in its series (40% DPPH at 128 µg/mL) |
| Polysubstituted 3-hydroxy-3-pyrroline-2-ones | DPPH Scavenging | EC50 > 128 µg/mL |
| Indole-based melatonin analogs | H2O2-induced cytotoxicity in SH-SY5Y cells | Significantly reduced cell mortality and preserved viability |
| Indolyl-based azine and pyrazolidine derivatives | Phosphomolybdenum technique | Among the most active antioxidants in the study |
In Vivo Pharmacological Characterization
Efficacy Studies in Disease Models
The therapeutic potential of compounds derived from the this compound scaffold has been evaluated in several in vivo models, primarily targeting central nervous system disorders. These studies provide crucial evidence of the compounds' efficacy in relevant biological systems.
In the field of psychiatry, selected 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives have been screened for antidepressant activity using the forced swim test (FST) in rodents. researchgate.net The FST is a standard behavioral model used to assess antidepressant-like effects, and positive results in this test indicate potential therapeutic utility for depression. researchgate.net
The psychostimulant properties of related pyrrolidine-containing compounds have been assessed by measuring spontaneous locomotor activity in mice. researchgate.net For example, pyrovalerone cathinones produce a time- and dose-dependent increase in locomotor activity, an effect mediated by elevated dopaminergic neurotransmission in the striatum. researchgate.net Furthermore, the potential psychedelic effects of 5-HT2A agonists based on the 3-pyrrolidine-indole structure have been characterized using the head-twitch response (HTR) model in mice. google.com The HTR is considered a behavioral proxy for the psychedelic effects of 5-HT2A receptor agonists in humans. google.com
While not a CNS model, the in vivo efficacy of a spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivative has been demonstrated in a SJSA-1 xenograft model for cancer. nih.gov This compound, an inhibitor of the MDM2-p53 protein-protein interaction, showed efficacy even when administered as a single dose, highlighting the potential for developing orally active drugs from this scaffold that are effective in vivo. nih.govresearchgate.net
| Disease Model/Test | Compound Class | Observed Effect | Implication |
| Forced Swim Test (FST) | 3-(1H-indol-3-yl)pyrrolidine-2,5-dione derivatives | Antidepressant-like activity | Potential treatment for depression |
| Spontaneous Locomotor Activity | Pyrovalerone cathinones | Time- and dose-dependent stimulation of activity | Psychostimulant effects |
| Head-Twitch Response (HTR) | 5-HT2A agonist 3-pyrrolidine-indole derivative | Dose-dependent induction of head twitches | Psychedelic potential |
| SJSA-1 Xenograft Model | Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one derivative | Inhibition of tumor growth | Potential for orally active anti-cancer agents |
Selectivity and Specificity Profiling
A key aspect of the pharmacological characterization of this compound derivatives is their selectivity and specificity for biological targets. High selectivity is crucial for minimizing off-target effects and achieving a desired therapeutic outcome. Research has demonstrated that specific substitution patterns on the indole and pyrrolidine rings can yield compounds with remarkable selectivity for certain receptor subtypes.
A prominent example is the development of agonists for the h5-HT1D receptor with high selectivity over the closely related h5-HT1B subtype. acs.orgnih.gov A series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles were synthesized and evaluated, with some compounds showing over 100-fold selectivity for the h5-HT1D receptor. acs.org For instance, the modification of the indole 5-substituent led to oxazolidinone derivatives with up to 163-fold selectivity for the h5-HT1D subtype. acs.org This high degree of selectivity is significant because both receptors are targets for antimigraine drugs, but their differential expression in neural and vascular tissues suggests that a selective h5-HT1D agonist might offer clinical efficacy with a reduced side-effect profile. acs.org
The specificity of these compounds is determined through comprehensive binding assays where the affinity for the primary target is compared against a panel of other receptors. The data below illustrates the selectivity profile of a representative oxazolidinone derivative from this class.
| Compound | Target Receptor | Binding Affinity (Ki, nM) | Selectivity (Ki h5-HT1B / Ki h5-HT1D) |
| Oxazolidinone derivative (24b) | h5-HT1D | 0.9 | 163 |
| h5-HT1B | 147 | ||
| h5-HT1A | 1400 | ||
| h5-HT1E | 200 | ||
| h5-HT1F | 10 | ||
| h5-HT2A | >10000 | ||
| h5-HT2C | 1500 | ||
| h5-HT7 | 3400 | ||
| Sumatriptan (Reference Drug) | h5-HT1D | 12 | ~1 |
| h5-HT1B | 17 |
Elucidation of Molecular Mechanisms of Action
Target Validation and Deconvolution
The elucidation of the molecular mechanisms of action for this compound derivatives relies heavily on target validation and deconvolution strategies. The primary approach involves a target-centric drug design process, where compounds are synthesized to interact with specific, pre-validated biological targets known to be involved in disease pathology.
Target validation is often initiated by designing analogs of known ligands for a particular receptor or transporter. For example, many of the multi-target antidepressants from the 3-(1H-indol-3-yl)pyrrolidine-2,5-dione series were developed through the optimization of a lead compound with known activity at serotonergic targets. researchgate.net Once synthesized, the interaction with the intended target is confirmed and quantified using in vitro radioligand binding assays. These assays measure the affinity (Ki value) of the compound for the target protein, thereby validating the predicted interaction. mdpi.comresearchgate.net
To confirm that binding to a target translates into a biological function, functional assays are employed. A key example is the use of agonist-induced [35S]GTPγS binding assays. acs.org This technique was used to confirm that 3-[2-(pyrrolidin-1-yl)ethyl]indole derivatives that bind to the h5-HT1D receptor act as full agonists, meaning they activate the receptor and initiate a downstream signaling cascade. acs.org This step is crucial for validating the compound's mechanism of action beyond simple binding.
In cases where the primary target is an enzyme or part of a larger protein complex, techniques like molecular docking and structure-based design are utilized. For spiro-oxindole inhibitors of the MDM2-p53 interaction, docking simulations were used to understand how the scaffold fits into the hydrophobic pockets of the MDM2 protein, guiding the chemical optimization process to improve binding and efficacy. nih.govresearchgate.net This structure-based approach validates the protein as the direct target and elucidates the molecular interactions responsible for the compound's activity. researchgate.net
Downstream Signaling Pathway Analysis
Derivatives of the indole and pyrrolidine scaffolds are known to modulate a variety of downstream signaling pathways crucial in cancer cell proliferation and survival. A prominent example is the inhibition of the MDM2-p53 protein-protein interaction. nih.govnih.gov Novel spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-one compounds, which share a core structure with this compound, have been identified as potent and chemically stable inhibitors of this interaction. nih.govresearchgate.net The MDM2 protein is a key negative regulator of the p53 tumor suppressor. By inhibiting the MDM2-p53 interaction, these compounds can stabilize p53, leading to cell cycle arrest and apoptosis. nih.govnih.gov
Furthermore, indole alkaloids have been shown to target the Mitogen-activated protein kinase (MAPK) pathway, which is frequently dysregulated in cancer. mdpi.com For instance, the indole derivative 3,3′-diindolylmethane has been reported to induce pro-apoptotic responses in cervical cancer cells through its association with the MAPK and PI3K signaling pathways. mdpi.com Given the structural similarities, it is plausible that this compound could also influence these critical cancer-related signaling cascades.
Another potential target is the PI3K/Akt/mTOR pathway, which is central to cell growth, metabolism, and survival. mdpi.com The inhibition of this pathway is a common mechanism for anticancer agents. Studies on piperine, a compound that induces apoptosis and autophagy, have shown its mechanism involves the regulation of the PI3K signaling pathway. mdpi.com
Table 1: Potential Downstream Signaling Pathways for this compound Based on Related Compounds
| Signaling Pathway | Potential Effect | Related Compound Class |
| MDM2-p53 Pathway | Inhibition of MDM2, stabilization of p53 | Spiro[3H-indole-3,2'-pyrrolidin]-2(1H)-ones |
| MAPK Pathway | Modulation of MAPK signaling | Indole alkaloids |
| PI3K/Akt/mTOR Pathway | Inhibition of pathway activity | Various anticancer compounds |
Apoptosis and Autophagy Induction Studies
The induction of apoptosis (programmed cell death) and autophagy (a cellular degradation process) are key mechanisms for many anticancer therapies. The indole and pyrrolidine moieties are frequently found in compounds with these activities.
Apoptosis Induction:
Research on highly functionalized pyrrolidine analogues has demonstrated their ability to induce caspase-dependent apoptosis. researchgate.net Specifically, some spiropyrrolidine heterocyclic hybrids have been shown to mediate cancer cell death through the activation of caspase-3. researchgate.net Similarly, tridecylpyrrolidine-diol derivatives have been found to induce both extrinsic and intrinsic apoptotic pathways in colon cancer cells. nih.gov This is associated with the activation of caspases-3/7 and 8, cleavage of PARP, and dysregulation of Bcl-2 family proteins. nih.gov
Indole compounds also have a well-documented role in promoting apoptosis. For example, certain indole analogs have been recognized as potent anticancer agents that target regulated cell death pathways, including apoptosis. nih.gov The antitumor effect of some indole alkaloids has been attributed to their ability to enhance the cleavage of PARP and caspase-3. nih.gov
Table 2: Key Apoptotic Markers Potentially Modulated by this compound
| Apoptotic Marker | Function |
| Caspase-3 | Key executioner caspase in apoptosis |
| Caspase-8 | Initiator caspase in the extrinsic apoptotic pathway |
| PARP | Cleavage by caspases is a hallmark of apoptosis |
| Bcl-2 family proteins | Regulators of the intrinsic apoptotic pathway |
Autophagy Induction:
Autophagy is a complex cellular process that can either promote cell survival or lead to cell death, depending on the context. Some small molecules containing an indole core have been identified as modulators of the autophagy-lysosome pathway. acs.orgnih.gov For instance, certain indole-based chalcones have been shown to induce the formation of autophagic vacuoles and increase the expression of the autophagy marker LC3-II in fibrosarcoma cells. mdpi.com Interestingly, in some cases, the inhibition of autophagy can sensitize cancer cells to apoptosis induced by these compounds. mdpi.com
The interplay between apoptosis and autophagy is a critical area of cancer research. In some contexts, autophagy can act as a survival mechanism for cancer cells, and its inhibition can enhance the efficacy of apoptotic inducers. Conversely, excessive autophagy can lead to autophagic cell death. The potential for this compound to modulate autophagy, either as an inducer or inhibitor, warrants further investigation.
Analytical Methodologies for 3 Pyrrolidin 2 Yl 1h Indole Research
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for elucidating the molecular structure of 3-(pyrrolidin-2-yl)-1H-indole by examining the interaction of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, HMQC, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise structure of organic molecules. A full suite of NMR experiments would be used to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity and spatial relationships within the this compound molecule.
¹H NMR Spectroscopy : This technique provides information about the number of different types of protons and their neighboring environments. The spectrum for this compound is expected to show distinct signals for the protons on the indole (B1671886) ring, the pyrrolidine (B122466) ring, and the N-H protons. The aromatic protons of the indole ring would appear in the downfield region (typically δ 7.0-8.0 ppm), while the aliphatic protons of the pyrrolidine ring would be found in the upfield region (typically δ 1.5-4.5 ppm). The indole N-H proton usually appears as a broad singlet at a high chemical shift.
¹³C NMR Spectroscopy : This provides information on the different carbon environments in the molecule. The indole ring carbons would produce signals in the aromatic region (δ 110-140 ppm), while the pyrrolidine ring carbons would appear in the aliphatic region (δ 25-60 ppm).
2D NMR (HMQC, NOESY) :
Heteronuclear Single Quantum Coherence (HMQC) or HSQC experiments are used to determine direct one-bond correlations between protons and the carbons they are attached to, which is crucial for assigning the respective ¹H and ¹³C signals.
Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about which protons are close to each other in space, helping to confirm the stereochemistry and the link between the C2 position of the pyrrolidine ring and the C3 position of the indole ring.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.
| Proton Position | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Indole N1-H | ~8.1 | broad singlet |
| Indole C2-H | ~7.2 | singlet |
| Indole C4-H | ~7.6 | doublet |
| Indole C5-H | ~7.1 | triplet |
| Indole C6-H | ~7.1 | triplet |
| Indole C7-H | ~7.4 | doublet |
| Pyrrolidine N1'-H | ~2.0 | broad singlet |
| Pyrrolidine C2'-H | ~4.3 | triplet |
| Pyrrolidine C3'-H₂ | ~2.0-2.2 | multiplet |
| Pyrrolidine C4'-H₂ | ~1.8-1.9 | multiplet |
| Pyrrolidine C5'-H₂ | ~3.0-3.2 | multiplet |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound This table presents hypothetical data for illustrative purposes.
| Carbon Position | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Indole C2 | ~122 |
| Indole C3 | ~115 |
| Indole C3a | ~127 |
| Indole C4 | ~119 |
| Indole C5 | ~120 |
| Indole C6 | ~122 |
| Indole C7 | ~111 |
| Indole C7a | ~136 |
| Pyrrolidine C2' | ~60 |
| Pyrrolidine C3' | ~35 |
| Pyrrolidine C4' | ~25 |
| Pyrrolidine C5' | ~47 |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations (stretching, bending). For this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H groups of both the indole and pyrrolidine rings, C-H bonds in the aromatic and aliphatic parts, and the C=C bonds of the indole ring.
Table 3: Expected IR Absorption Bands for this compound This table presents expected vibrational frequencies based on typical values for the functional groups.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |
|---|---|---|
| Indole N-H | 3400 - 3300 | Stretching |
| Pyrrolidine N-H | 3350 - 3250 | Stretching (secondary amine) |
| Aromatic C-H | 3100 - 3000 | Stretching |
| Aliphatic C-H | 3000 - 2850 | Stretching |
| Aromatic C=C | 1600 - 1450 | Stretching |
| C-N | 1350 - 1000 | Stretching |
Mass Spectrometry (MS, LC-MS/MS)
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide structural information through fragmentation analysis.
Mass Spectrometry (MS) : For this compound (C₁₂H₁₄N₂), the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its monoisotopic mass (186.12 Da). High-resolution mass spectrometry (HRMS) would confirm the elemental composition with high accuracy. The fragmentation pattern would likely involve the cleavage of the pyrrolidine ring and the bond connecting the two ring systems. A major fragment would be expected from the loss of the pyrrolidine moiety or cleavage within the pyrrolidine ring.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) : This technique couples the separation power of HPLC with the detection capabilities of mass spectrometry. It is highly sensitive and selective, allowing for the quantification of the compound in complex mixtures. By selecting the molecular ion and subjecting it to collision-induced dissociation, a characteristic fragmentation pattern is generated, which can be used for definitive identification and quantification.
Table 4: Predicted Mass Spectrometry Data for this compound This table presents hypothetical data for illustrative purposes.
| Ion Type | Predicted m/z | Description |
|---|---|---|
| [M+H]⁺ | 187.123 | Protonated molecular ion |
| [M]⁺ | 186.115 | Molecular ion |
| [C₈H₇N]⁺ | 117.058 | Fragment corresponding to the indole moiety |
| [C₄H₈N]⁺ | 70.065 | Fragment from cleavage of the pyrrolidine ring |
Chromatographic Separation and Quantification Methods
Chromatographic techniques are essential for separating this compound from impurities, reaction byproducts, or other components in a mixture, as well as for its quantification.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis and purification of indole derivatives. A reversed-phase HPLC method would be most suitable for this compound.
Methodology : A C18 column would typically be used, with a mobile phase consisting of a mixture of an aqueous buffer (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic solvent like acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, would likely provide the best separation. Detection is commonly performed using a UV detector, as the indole ring has a strong chromophore, with maximum absorbance expected around 220 nm and 280 nm.
Quantification : For quantitative analysis, a calibration curve would be constructed by injecting known concentrations of a pure standard of this compound and measuring the corresponding peak areas. This allows for the determination of the compound's concentration in unknown samples.
Gas Chromatography (GC)
Gas Chromatography (GC) is another powerful technique for separating and analyzing volatile compounds. Due to the polarity and relatively high boiling point of this compound, derivatization might be necessary to improve its volatility and thermal stability for GC analysis.
Methodology : The compound could be derivatized, for example, by silylation of the N-H groups, to make it more suitable for GC. The analysis would be performed on a capillary column with a non-polar or medium-polarity stationary phase. A flame ionization detector (FID) or a mass spectrometer (GC-MS) could be used for detection. GC-MS combines the separation capability of GC with the identification power of MS, providing both retention time and mass spectral data for high-confidence identification.
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) is a widely utilized technique for the qualitative analysis of this compound, offering a rapid and cost-effective method for monitoring reaction progress, identifying compounds in a mixture, and assessing purity. The separation on a TLC plate is based on the principle of differential partitioning of the analyte between a stationary phase and a mobile phase.
For the analysis of indole alkaloids like this compound, silica (B1680970) gel is a common stationary phase due to its polarity. The choice of mobile phase is critical and is determined by the polarity of the analyte. A mixture of a relatively nonpolar solvent and a more polar solvent is typically used to achieve optimal separation. The polarity of the mobile phase can be adjusted to control the retention factor (Rf) of the compound, which is the ratio of the distance traveled by the analyte to the distance traveled by the solvent front. For indole derivatives, various solvent systems have been employed.
Visualization of the separated spots on the TLC plate is often necessary as many indole alkaloids are colorless. This can be achieved by exposing the plate to ultraviolet (UV) light, under which compounds with a chromophore, such as the indole nucleus, may fluoresce or absorb light, appearing as dark spots. Alternatively, chemical derivatization reagents can be sprayed onto the plate to produce colored spots. A common reagent for indole alkaloids is the Dragendorff's reagent, which typically yields orange or brown spots.
Below is a hypothetical data table illustrating the TLC analysis of a synthesized batch of this compound against a reference standard.
| Parameter | Reference Standard | Synthesized Sample |
| Stationary Phase | Silica Gel 60 F254 | Silica Gel 60 F254 |
| Mobile Phase | Dichloromethane:Methanol (9:1) | Dichloromethane:Methanol (9:1) |
| Visualization | UV (254 nm) & Dragendorff's Reagent | UV (254 nm) & Dragendorff's Reagent |
| Rf Value | 0.45 | 0.45 (major spot), 0.62 (minor impurity) |
| Observations | Single spot observed | Major spot corresponds to the standard, faint secondary spot indicates a minor impurity. |
Electrochemical and Electrophoretic Analytical Approaches
Electrochemical and electrophoretic methods provide powerful alternatives and complementary information to chromatographic techniques for the analysis of this compound.
Electrochemical Analysis: The indole moiety of this compound is electrochemically active and can be oxidized at a suitable electrode. Voltammetric techniques, such as cyclic voltammetry (CV), can be employed to study the redox properties of the compound. The oxidation of the indole ring is typically an irreversible process and is pH-dependent. By applying a potential to a working electrode and measuring the resulting current, information about the concentration and electrochemical behavior of the analyte can be obtained. Electrochemical detectors coupled with liquid chromatography can also offer high sensitivity and selectivity for the detection of indole derivatives.
Electrophoretic Analysis: Capillary electrophoresis (CE) is a high-resolution separation technique that can be applied to the analysis of charged or chargeable species, including alkaloids. In CE, separation is achieved based on the differential migration of analytes in an electric field within a narrow capillary filled with an electrolyte solution. For indole alkaloids, the pH of the buffer solution is a critical parameter influencing the charge and, consequently, the electrophoretic mobility of the analytes. Micellar electrokinetic chromatography (MEKC), a mode of CE, can be used for the separation of neutral and charged compounds and has been applied to the analysis of indole alkaloids.
Method Validation for Analytical Procedures
Method validation is a crucial process in analytical chemistry that demonstrates that an analytical procedure is suitable for its intended purpose. The key parameters for validation are defined by international guidelines, such as those from the International Council for Harmonisation (ICH).
Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often assessed by analyzing a sample with a known concentration (a certified reference material) or by performing recovery studies where a known amount of the analyte is added to a blank matrix and the recovery is calculated. For this compound, accuracy would be determined by comparing the measured concentration to a known concentration of a pure standard.
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) of a series of measurements. Precision is considered at three levels: repeatability (intra-assay precision), intermediate precision (inter-assay precision), and reproducibility (inter-laboratory precision).
Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. For this compound, this would involve demonstrating that the analytical signal is not affected by potential synthetic precursors or known degradation products.
The following table presents hypothetical validation data for an HPLC-UV method for the quantification of this compound.
| Validation Parameter | Methodology | Acceptance Criteria | Hypothetical Results |
| Accuracy (Recovery) | Spike-recovery at 3 concentration levels (80%, 100%, 120%) | 98.0% - 102.0% | 99.5%, 100.2%, 101.1% |
| Precision (Repeatability) | 6 replicate injections of 100% concentration | RSD ≤ 2% | 0.8% |
| Precision (Intermediate) | Analysis on different days with different analysts | RSD ≤ 3% | 1.5% |
| Specificity | Analysis of placebo, known impurities, and stressed samples | No interference at the retention time of the analyte | Peak is spectrally pure and well-resolved from impurities. |
Limit of Detection (LOD) is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. It is often determined based on the signal-to-noise ratio (typically 3:1) or by using the standard deviation of the response and the slope of the calibration curve.
Linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. It is determined by analyzing a series of dilutions of a standard solution and plotting the analytical response versus the concentration. The linearity is typically expressed by the correlation coefficient (r) or the coefficient of determination (r²).
The table below illustrates the determination of LOD, LOQ (Limit of Quantitation), and linearity for the same hypothetical HPLC-UV method.
| Parameter | Methodology | Acceptance Criteria | Hypothetical Results |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 | Reportable value | 0.05 µg/mL |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio of 10:1 | Reportable value | 0.15 µg/mL |
| Linearity (Range) | 5 concentrations from LOQ to 150% of target concentration | r² ≥ 0.999 | 0.9998 |
| Linearity (Equation) | Linear regression analysis | Reportable | y = 45872x + 123.4 |
Toxicological Mechanisms and Safety Assessment of 3 Pyrrolidin 2 Yl 1h Indole
Mechanistic Toxicology Studies
Investigation of Mitochondrial Dysfunction
Mitochondria, as central hubs of cellular metabolism and energy production, are frequent targets for xenobiotics. Mitochondrial dysfunction is a key event in cell death and pathogenesis of various diseases. For structurally related compounds, evidence suggests the potential for interference with mitochondrial function. For instance, some pyrrolidine (B122466) derivatives have been shown to induce mitochondrial dysfunction and apoptosis.
The potential for 3-(pyrrolidin-2-yl)-1H-indole to induce mitochondrial dysfunction could be investigated through a series of in vitro assays. Key parameters to assess would include:
Mitochondrial Membrane Potential (ΔΨm): A decrease in ΔΨm is an early indicator of mitochondrial-mediated apoptosis.
ATP Production: Inhibition of the electron transport chain can lead to a reduction in cellular ATP levels.
Reactive Oxygen Species (ROS) Generation: Damage to mitochondrial components can result in increased production of ROS.
| Parameter | Description | Potential Effect of this compound |
| Mitochondrial Membrane Potential (ΔΨm) | The electrochemical potential gradient across the inner mitochondrial membrane. | Potential for depolarization. |
| ATP Synthesis | The process of generating adenosine (B11128) triphosphate, the cell's primary energy currency. | Possible inhibition leading to energy depletion. |
| Mitochondrial ROS Production | Generation of reactive oxygen species as a byproduct of oxidative phosphorylation. | Potential for increased production, leading to oxidative stress. |
Assessment of Oxidative Stress Induction
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a common mechanism of chemical-induced toxicity. Both the indole (B1671886) and pyrrolidine rings in this compound could potentially be involved in redox cycling, leading to the generation of ROS.
Studies on other pyrrolidine-containing compounds have demonstrated the induction of oxidative stress through the accumulation of reactive oxygen and nitrogen species. Similarly, certain indole alkaloids have been shown to modulate oxidative stress pathways. Therefore, it is plausible that this compound could induce oxidative stress.
Assessment of oxidative stress induction would typically involve measuring:
Intracellular ROS levels: Using fluorescent probes to quantify ROS production.
Lipid peroxidation: Measuring the levels of malondialdehyde (MDA) and 4-hydroxynonenal (B163490) (4-HNE) as markers of oxidative damage to lipids.
Protein carbonylation: Assessing oxidative damage to proteins.
Glutathione (GSH) levels: Measuring the depletion of this key cellular antioxidant.
| Biomarker | Description | Potential Change Induced by this compound |
| Reactive Oxygen Species (ROS) | Highly reactive molecules containing oxygen. | Increase |
| Malondialdehyde (MDA) | A marker of lipid peroxidation. | Increase |
| Protein Carbonyls | A marker of oxidative damage to proteins. | Increase |
| Glutathione (GSH) | A major cellular antioxidant. | Decrease |
Immune-Mediated Toxicity Mechanisms
The potential for a chemical to induce an adverse immune response is a critical aspect of its toxicological evaluation. Immune-mediated toxicity can manifest as hypersensitivity, immunosuppression, or autoimmunity. The indole nucleus is known to be a privileged scaffold in medicinal chemistry and can interact with various biological targets, including immune system components.
While specific data on the immunotoxicity of this compound is lacking, a thorough assessment would involve evaluating its effects on various immune cell populations and functions. Key areas of investigation would include:
Cytokine production: Measuring the release of pro-inflammatory and anti-inflammatory cytokines from immune cells.
Lymphocyte proliferation: Assessing the impact on the proliferation of T- and B-lymphocytes.
Macrophage function: Evaluating effects on phagocytosis and antigen presentation.
Genotoxicity and Mutagenicity Assessments
Genotoxicity refers to the ability of a chemical agent to damage the genetic information within a cell, causing mutations, which may lead to cancer. A standard battery of tests is typically employed to assess the genotoxic potential of a compound. For pyrrolizidine (B1209537) alkaloids, which contain a pyrrolidine ring as part of a more complex structure, genotoxicity is a well-documented hazard. These compounds require metabolic activation to reactive pyrrolic metabolites that can form DNA adducts.
While this compound is not a pyrrolizidine alkaloid, the potential for its metabolic activation to reactive intermediates that could interact with DNA should be considered. A comprehensive genotoxicity assessment would include:
Ames test (bacterial reverse mutation assay): To detect point mutations.
In vitro micronucleus test: To assess chromosomal damage.
In vitro chromosomal aberration test: To evaluate structural and numerical chromosomal abnormalities.
In vivo genotoxicity studies (e.g., rodent micronucleus test): To confirm in vitro findings in a whole animal system.
Some studies on pyrrolidine-2,5-dione derivatives have shown a lack of mutagenic potential in microbiological models. However, this does not preclude the possibility of genotoxicity for this compound, and specific testing is required.
| Genotoxicity Endpoint | Assay | Purpose |
| Gene Mutation | Ames Test | Detects point mutations in bacteria. |
| Chromosomal Damage | Micronucleus Test | Detects chromosome breaks or loss. |
| Chromosomal Aberrations | Chromosomal Aberration Assay | Detects structural changes in chromosomes. |
Biomarkers of Toxicity and Early Detection Strategies
The identification of sensitive and specific biomarkers is crucial for the early detection of toxicity and for monitoring exposure. Based on the potential toxicological mechanisms discussed, several biomarkers could be relevant for this compound.
For pyrrolizidine alkaloid-induced liver injury, blood pyrrole-protein adducts have been identified as a specific biomarker. While the metabolic pathways of this compound are likely different, the formation of protein adducts following metabolic activation is a plausible mechanism of toxicity that could yield measurable biomarkers.
Potential biomarkers for this compound toxicity could include:
Markers of oxidative stress: Increased levels of 8-hydroxy-2'-deoxyguanosine (B1666359) (8-OHdG) in urine as a marker of oxidative DNA damage.
Markers of liver injury: Elevated levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) in the blood.
Specific metabolic products: Identification of unique metabolites of this compound in urine or blood that correlate with toxicity.
Early detection strategies would involve the development of sensitive analytical methods to quantify these biomarkers in accessible biological fluids.
Regulatory Toxicology Considerations and Risk Assessment Frameworks
The toxicological data generated for this compound would be subject to evaluation within established regulatory frameworks to assess its risk to human health. Regulatory bodies such as the European Chemicals Agency (ECHA) and the United States Environmental Protection Agency (EPA) have established guidelines for the toxicological data required for chemical registration and risk assessment.
The risk assessment process for this compound would involve:
Hazard Identification: Characterizing the intrinsic toxic properties of the compound based on the toxicological studies outlined above.
Dose-Response Assessment: Establishing the relationship between the dose of the compound and the incidence and severity of adverse effects. This involves determining the No-Observed-Adverse-Effect Level (NOAEL).
Exposure Assessment: Quantifying the potential human exposure to the compound through various routes (oral, dermal, inhalation).
Risk Characterization: Integrating the hazard, dose-response, and exposure information to estimate the probability of adverse health effects in exposed populations.
For compounds with genotoxic and carcinogenic potential, the risk assessment approach may involve the calculation of a Margin of Exposure (MOE) or the derivation of a tolerable daily intake (TDI) or reference dose (RfD). The specific framework would depend on the nature of the toxicological effects observed.
Structure Activity Relationships Sar and Lead Optimization of 3 Pyrrolidin 2 Yl 1h Indole Derivatives
Identification of Pharmacophores and Key Functional Groups
The 3-(pyrrolidin-2-yl)-1H-indole scaffold is characterized by two core structural components that are essential for its biological activity: the indole (B1671886) nucleus and the pyrrolidine (B122466) ring. The indole portion often serves as a crucial anchor, interacting with target proteins, while the pyrrolidine ring and its substituents play a significant role in defining potency and selectivity.
The indole nucleus itself is a well-established pharmacophore in medicinal chemistry, known for its ability to participate in various non-covalent interactions, including hydrogen bonding (via the N-H group) and π-stacking. Modifications to the indole ring, particularly at the 5-position, have been shown to be critical for modulating receptor selectivity. For instance, the introduction of specific substituents at this position can significantly influence binding affinity for different receptor subtypes.
The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, offers several advantages in drug design. Its non-planar, puckered conformation allows for a three-dimensional exploration of pharmacophore space, which is crucial for precise interactions with the binding sites of biological targets. The stereochemistry of the substituents on the pyrrolidine ring is a key determinant of biological activity. The nitrogen atom within the pyrrolidine ring often acts as a basic center, which can be crucial for receptor interaction. Substitutions on this nitrogen or on the carbon atoms of the ring can dramatically alter a compound's pharmacological profile.
Key functional groups that have been identified as important for the activity of this compound derivatives include:
The Indole N-H group: Acts as a hydrogen bond donor.
The Pyrrolidine Nitrogen: Functions as a basic center and a point for substitution to modulate properties.
Substituents at the Indole 5-position: Crucial for tuning selectivity.
Substituents on the Pyrrolidine Ring: Influence potency and can introduce selectivity.
Design Principles for Enhanced Efficacy and Selectivity
The lead optimization of compounds based on the this compound scaffold has been guided by specific design principles aimed at maximizing on-target efficacy while minimizing off-target effects. A primary goal has been to achieve high selectivity for specific receptor subtypes, which is exemplified by the development of potent and selective agonists for the human 5-HT1D serotonin (B10506) receptor over the closely related 5-HT1B subtype.
A key design strategy involves the strategic placement of substituents on both the indole and pyrrolidine moieties. Research has demonstrated that the 5-HT1D and 5-HT1B receptors can be effectively differentiated by appropriate substitution of the ligand. This suggests the presence of a larger binding pocket in the 5-HT1D receptor domain that is absent in the 5-HT1B receptor, which can be exploited for selective targeting.
Specific design principles include:
Substitution on the Pyrrolidine Ring: The introduction of bulky groups, such as methylbenzylamine, onto the pyrrolidine ring has been shown to yield compounds with nanomolar affinity for the 5-HT1D receptor and a 100-fold increase in selectivity over the 5-HT1B receptor. This highlights the importance of exploring the steric and electronic properties of substituents at this position to achieve desired selectivity profiles.
Modification of the Indole 5-Substituent: Altering the substituent at the 5-position of the indole ring is another powerful strategy. For example, the introduction of oxazolidinone moieties at this position has led to compounds with up to 163-fold selectivity for the 5-HT1D subtype. This demonstrates that this position is highly sensitive to modification and can be a key handle for fine-tuning receptor selectivity.
The following table summarizes the structure-activity relationships for a series of 3-[2-(pyrrolidin-1-yl)ethyl]indoles, a closely related scaffold, highlighting the impact of substitutions on selectivity for 5-HT1D over 5-HT1B receptors.
| Compound | Pyrrolidine Ring Substitution | Indole 5-Position Substitution | 5-HT1D Affinity (Ki, nM) | Selectivity (5-HT1B/5-HT1D) |
| Lead Compound (3b) | Unsubstituted | H | - | 9-fold |
| Derivative 1 | Methylbenzylamine groups | H | Nanomolar range | ~100-fold |
| Derivative 2 (24a,b) | Methylbenzylamine groups | Oxazolidinone | Nanomolar range | up to 163-fold |
Data synthesized from research findings on related indole-pyrrolidine scaffolds.
Strategies for Improving Therapeutic Index
A key objective in drug development is to maximize the therapeutic index, which represents the margin between the dose that produces a therapeutic effect and the dose that causes toxicity. For this compound derivatives, a primary strategy for improving the therapeutic index is to enhance receptor selectivity. By designing compounds that bind potently to the desired therapeutic target while having minimal affinity for off-target receptors, the potential for adverse side effects can be significantly reduced.
Clinically effective drugs like Sumatriptan, used for migraines, show little selectivity between 5-HT1D and 5-HT1B receptors. The differential expression of these receptors in various tissues raises the possibility that a selective 5-HT1D agonist could offer the same clinical efficacy but with a better side-effect profile, thereby improving the therapeutic index.
The successful efforts to design highly selective 5-HT1D agonists from the indole-pyrrolidine scaffold serve as a direct example of this strategy. By achieving over 100-fold selectivity, these compounds are less likely to cause side effects associated with the activation of 5-HT1B or other serotonin receptors.
Another strategy involves optimizing the physicochemical properties of the compounds to improve their pharmacokinetic profile, such as their ability to cross the blood-brain barrier for central nervous system (CNS) targets. This can be achieved by modifying the molecule to reduce its pKa or logP, for example, by incorporating heteroatoms into the pyrrolidine ring. An improved CNS profile can lead to a better therapeutic index by allowing for lower effective doses and reducing peripheral exposure.
Development of Second-Generation Compounds
The initial discovery of a lead compound with a promising, albeit modest, biological profile often serves as the starting point for the development of second-generation compounds with superior properties. In the context of this compound derivatives, this process has been driven by the systematic application of the SAR and design principles discussed previously.
A clear example of this evolution is the progression from an initial lead compound, a simple 3-[2-(pyrrolidin-1-yl)ethyl]indole with a 9-fold selectivity for the 5-HT1D receptor, to more advanced, second-generation molecules.
The development process involved a multi-pronged optimization approach:
Initial Hit-to-Lead Optimization: The first step involved substitutions on the pyrrolidine ring. The addition of methylbenzylamine groups dramatically increased both affinity and selectivity, resulting in lead compounds with approximately 100-fold selectivity.
Further Lead Optimization: Building on this success, medicinal chemists turned their attention to the indole scaffold. Modification of the 5-substituent led to the synthesis of oxazolidinone derivatives. These second-generation compounds exhibited a further enhancement in selectivity, reaching up to 163-fold for the 5-HT1D subtype, along with improved selectivity over other serotonin receptors.
This iterative process of identifying key pharmacophores, understanding the SAR, and applying rational design principles is fundamental to the development of second-generation compounds. These newer agents not only possess enhanced potency and selectivity but may also have improved metabolic stability and pharmacokinetic properties, making them more viable candidates for clinical development. The insights gained from these studies provide a roadmap for the future design of novel therapeutics based on the this compound scaffold.
Future Perspectives and Research Directions for 3 Pyrrolidin 2 Yl 1h Indole
Emerging Synthetic Methodologies for Complex Analogues
The development of novel and efficient synthetic routes is paramount for generating diverse libraries of 3-(pyrrolidin-2-yl)-1H-indole analogues for biological screening. Future research is focusing on methodologies that allow for precise control over stereochemistry and the introduction of complex substituents.
One of the most promising strategies involves the use of [3+2] azomethine ylide cycloaddition reactions . This method is highly effective for constructing the pyrrolidine (B122466) ring with a high degree of regio- and stereoselectivity. Azomethine ylides, often generated in situ from the condensation of an amino acid (like proline or sarcosine) with an aldehyde or ketone (such as isatin (B1672199) derivatives), react with various dipolarophiles to yield complex pyrrolidinyl structures. Recent advancements focus on developing intramolecular versions of this cycloaddition to create structurally complex spiro[indole-3,2'-pyrrolidine] systems, which have shown potential as potent inhibitors of protein-protein interactions, such as the MDM2-p53 interaction in cancer.
Transition metal-catalyzed reactions are also emerging as a powerful tool for synthesizing complex indole (B1671886) analogues. These methods offer new pathways for C-H functionalization, allowing for the direct introduction of substituents onto the indole or pyrrolidine rings, a process that has traditionally been challenging. Additionally, novel strategies for the synthesis of indolizine, an isomer of indole, are being developed, which could inspire new approaches for creating diverse pyrrolidine-indole-based scaffolds. The refinement of classical methods, such as the Clauson-Kaas pyrrole (B145914) synthesis, into more efficient one-pot procedures, is also contributing to the streamlined production of key intermediates.
Future synthetic work will likely focus on:
Asymmetric Catalysis: Developing new chiral catalysts to control the stereochemistry of the pyrrolidine ring, which is often crucial for biological activity.
Multi-component Reactions: Designing one-pot reactions that combine three or more starting materials to rapidly generate molecular complexity and build libraries of diverse analogues.
Flow Chemistry: Utilizing microreactor technology for safer, more efficient, and scalable synthesis of key intermediates and final compounds.
| Synthetic Strategy | Description | Key Advantage |
| Azomethine Ylide Cycloaddition | A [3+2] cycloaddition reaction to form the pyrrolidine ring. | High regio- and stereoselectivity in constructing the five-membered ring. |
| Transition Metal Catalysis | Use of metals like palladium or copper to facilitate C-H functionalization and cross-coupling reactions. | Enables direct and novel modifications to the core scaffold. |
| Multi-component Reactions | Combining three or more reactants in a single step to build complex molecules. | Rapid generation of diverse chemical libraries for screening. |
Advanced Computational Approaches in Drug Discovery
Computational chemistry has become an indispensable tool in modern drug discovery, accelerating the identification and optimization of lead compounds. For the this compound scaffold, in silico techniques are crucial for navigating the vast chemical space of possible derivatives and understanding their interactions with biological targets.
Molecular docking and virtual screening are primary computational methods used to predict how different analogues will bind to a specific protein target. These techniques allow researchers to screen large virtual libraries of compounds and prioritize a smaller, more promising set for chemical synthesis and biological testing. For instance, docking studies can help in designing derivatives that optimize interactions with key amino acid residues in a target's active site, such as the zinc ion in matrix metalloproteinases.
Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling are used to build predictive models based on the chemical structures and biological activities of known compounds. These models help identify the key structural features (pharmacophores) required for a desired biological effect, guiding the rational design of new analogues with improved potency and selectivity.
Furthermore, molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more realistic picture of the binding event than static docking poses. An increasingly critical computational tool is the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. Early in silico assessment of a compound's pharmacokinetic and safety profile can identify potential liabilities, saving significant time and resources by flagging problematic candidates before they are synthesized.
| Computational Technique | Application in Drug Discovery |
| Molecular Docking | Predicts the binding orientation and affinity of a molecule to a biological target. |
| Virtual Screening | Screens large libraries of virtual compounds against a target to identify potential hits. |
| QSAR Modeling | Correlates chemical structure with biological activity to guide the design of more potent compounds. |
| ADMET Prediction | Assesses drug-like properties such as absorption, distribution, metabolism, excretion, and toxicity. |
Exploration of Novel Therapeutic Applications beyond Current Findings
While derivatives of this compound are well-explored as serotonergic agents for CNS disorders, the versatility of the indole scaffold suggests a much broader therapeutic potential. The indole nucleus is a common feature in a wide array of pharmacologically active compounds, and future research will likely uncover new applications for this specific chemical family.
Emerging evidence points to the potential of indole derivatives in oncology . The structural versatility of the indole core allows for the design of compounds that can target various cancer-related pathways, including protein kinases, tubulin polymerization, and histone deacetylases (HDACs). Specifically, spiro-oxindole-pyrrolidine compounds have been developed as inhibitors of the MDM2-p53 protein-protein interaction, a key target in cancer therapy. Other novel indole derivatives have shown promise by inducing apoptosis in lung and colon cancer cell lines.
Beyond cancer, the anti-inflammatory properties of the indole scaffold, famously represented by Indomethacin, suggest that novel this compound analogues could be developed as modulators of inflammatory pathways like NF-κB and COX-2. The broad biological activity of pyrrole and pyrrolidine-containing compounds also includes antifungal, antibiotic, antiviral, and anti-tubercular effects, opening numerous avenues for future investigation. There is also growing interest in their role as psychedelic agents for treating mental health and substance use disorders, with research exploring their effects on neuroplasticity through pathways like mTOR.
| Potential Therapeutic Area | Mechanism/Target |
| Oncology | Inhibition of MDM2-p53, protein kinases, tubulin. |
| Inflammatory Diseases | Modulation of NF-κB and COX-2 pathways. |
| Infectious Diseases | Antiviral, antifungal, and anti-tubercular activity. |
| CNS Disorders | Serotonergic receptor modulation for depression, pain, and substance use disorders. |
Challenges and Opportunities in Translating Research to Preclinical Development
The transition from a promising lead compound in the laboratory to a candidate for clinical trials is a critical and challenging phase known as preclinical development. For derivatives of this compound, this process involves both significant hurdles and unique opportunities.
Challenges:
Target Validation and Biomarkers: A primary challenge is the definitive validation of the biological target and the identification of reliable biomarkers to measure the drug's effect and predict patient response.
Predictive Animal Models: Finding animal models that accurately replicate human disease physiology remains a significant obstacle. The development of humanized models or "organ-on-a-chip" technologies may offer more predictive preclinical data.
Pharmacokinetics and Safety: Ensuring that a compound has a suitable pharmacokinetic profile (e.g., good bioavailability, metabolic stability) and an acceptable safety margin is crucial. Many promising compounds fail at this stage due to unforeseen toxicity or poor drug-like properties.
Regulatory Compliance: Navigating the stringent guidelines set by regulatory authorities like the FDA and EMA is a complex and resource-intensive process that requires meticulous documentation and standardized testing.
Opportunities:
Privileged Scaffold: The this compound scaffold is a "privileged structure," meaning it is known to bind to multiple biological targets. This versatility increases the chances of finding new therapeutic applications and potentially repurposing compounds.
Technological Advancement: Advances in drug delivery systems, such as nanoparticles and targeted delivery approaches, offer the opportunity to enhance the bioavailability and efficacy of these compounds while minimizing off-target effects.
Pharmacogenetics: The growing field of pharmacogenetics presents an opportunity to identify genetic markers that predict how a patient will respond to a specific drug, paving the way for personalized medicine and more successful clinical trials.
Computational Tools: The use of advanced computational models to predict toxicity and pharmacokinetic properties early in the discovery phase can help de-risk the preclinical development process, allowing researchers to focus on candidates with the highest probability of success.
The journey from discovery to a marketable drug is long and fraught with risk, but the unique chemical properties of the this compound core, combined with technological and strategic advancements, provide a strong foundation for the future development of novel therapeutics.
Q & A
Q. What are the common synthetic routes for preparing 3-(pyrrolidin-2-yl)-1H-indole derivatives, and how do reaction conditions influence yield?
- Methodological Answer : A prevalent method involves Vilsmeier-type reactions, where indole reacts with pyrrolidinone derivatives in the presence of phosphoryl chloride (POCl₃). For example, 3-(1-methylpyrrolidin-2-ylidene)-3H-indole was synthesized using 1-cyclohexyl-2-pyrrolidinone and POCl₃, achieving high regioselectivity under anhydrous conditions . Alternative routes include iodine-catalyzed thiolation for introducing arylthio groups at the indole 3-position, as demonstrated in the synthesis of 3-arylthioindoles using 1-aryltriazene/CS₂ systems (yields: 60–85%) . Key factors affecting yield include catalyst choice, solvent polarity, and temperature control.
Q. How can structural modifications (e.g., pyrrolidine vs. piperidine substituents) impact receptor binding affinity?
- Methodological Answer : Substituting pyrrolidine with piperidine alters steric and electronic properties, affecting binding to targets like 5-HT1A receptors. For instance, replacing 3-(piperidin-4-yl)-1H-indole with a 3-(piperidin-3-yl) analog improved serotonin-like pharmacophore alignment, enhancing postsynaptic agonism . Computational docking (e.g., MOE software) and radioligand binding assays are critical for evaluating these modifications .
Q. What spectroscopic techniques are essential for characterizing this compound derivatives?
- Methodological Answer :
- NMR : H and C NMR identify substituent positions and confirm regioselectivity (e.g., aromatic protons at δ 7.2–7.8 ppm for indole core) .
- HRMS : Validates molecular formulas (e.g., [M + Na] = 360.1129 for a fluorophenyl-substituted analog) .
- IR : Detects functional groups (e.g., carbonyl stretches at 1736 cm in maleimide derivatives) .
Advanced Research Questions
Q. How can crystallographic data resolve contradictions in stereochemical assignments of this compound derivatives?
- Methodological Answer : X-ray diffraction using SHELXL refines crystal structures to unambiguously assign stereochemistry. For example, the pKa of 3-(1-methylpyrrolidin-2-ylidene)-3H-indole (10.6) was correlated with its protonation state in the crystal lattice, resolving discrepancies from NMR-based predictions . SHELX programs are robust for handling twinned data or high-resolution macromolecular structures .
Q. What strategies optimize regioselectivity in multi-step syntheses of pyrrolidine-indole hybrids?
- Methodological Answer :
- Protection/Deprotection : Use of trityl groups (e.g., (S)-5-(trityloxymethyl)-2-pyrrolidinone) to shield reactive sites during coupling reactions .
- Catalytic Control : Iodine catalysis directs thiolation to the indole 3-position, minimizing byproducts .
- Microwave Assistance : Reduces reaction times for cyclization steps (e.g., 30 min vs. 12 hr conventional heating) .
Q. How do computational models address discrepancies between in silico predictions and experimental bioactivity data?
- Methodological Answer : Molecular dynamics simulations (e.g., using MOE) reconcile conflicting data by accounting for ligand flexibility and solvation effects. For instance, a 3-(piperidin-4-yl)-1H-indole derivative showed higher simulated binding energy to SERT than experimental IC₅₀ values, prompting re-evaluation of protonation states in the active site .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
